molecular formula C10H14N6OS2 B5393584 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B5393584
M. Wt: 298.4 g/mol
InChI Key: QQIZLPZBAWBDSI-UHFFFAOYSA-N
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Description

2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both triazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceutical and agrochemical compounds due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

    Coupling Reactions: The final step involves coupling the triazole and thiadiazole rings through a sulfanyl linkage, often facilitated by the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or thiadiazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that are crucial for cellular processes.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its dual heterocyclic structure, which imparts a combination of stability, reactivity, and biological activity that is not commonly found in simpler compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS2/c1-6(2)16-7(3)13-15-10(16)18-4-8(17)12-9-14-11-5-19-9/h5-6H,4H2,1-3H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIZLPZBAWBDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C(C)C)SCC(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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